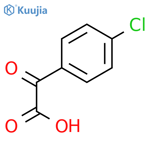

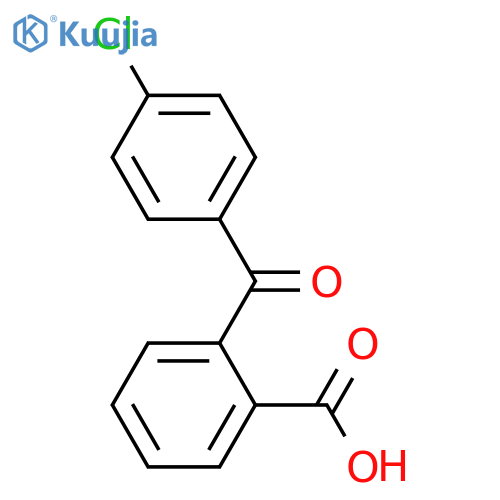

Cas no 85-56-3 (2-(4’-Chlorobenzoyl)benzoic Acid)

2-(4’-Chlorobenzoyl)benzoic Acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-(4-Chlorobenzoyl)benzoic acid

- 4-Chlorobenzophenone-2-carboxylic acid

- 2-Carboxy-4-chlorobenzophenone

- 2-(4-chlorobenzoyl)-benzoic acid

- 4'-Chlorobenzophenone-2-carboxylic acid

- CBB

- 2-(4’-Chlorobenzoyl)benzoic Acid

- p-Chlorobenzoylbenzoic acid

- 4'-Chlorobenzophenone-2-carboxylic acid; CBB; CBBA

- Benzoic acid, 2-(4-chlorobenzoyl)-

- o-(p-Chlorobenzoyl)benzoic acid

- 2-(4'-chlorobenzoyl)benzoic acid

- 2-(p-Chlorobenzoyl)benzoic acid

- o-(4-Chlorobenzoyl)benzoic acid

- 3U7W4YOY3R

- YWECCEXWKFHHQJ-UHFFFAOYSA-N

- 2-(4-Chloro-benzoyl)-benzoic acid

- Benzoic acid, o-(p-chlorobenzoyl)-

- 2-[(4-chlorophenyl)carbonyl]benzoic acid

- PubChem18788

- 4-

- Oprea1_123398

- NSC 7825

- BBL010294

- 4-Chlorobenzoylbenzoic acid

- W-104078

- UNII-3U7W4YOY3R

- CHEMBL81936

- A841364

- EINECS 201-615-9

- Z104473452

- HMS2770E11

- CS-W009453

- AS-17258

- o-(4-chlorobenzoyl)-benzoic acid

- SMR000413365

- MLS000776970

- 2-(4-chlorobenzoyl) benzoic acid

- AC-10729

- 85-56-3

- LS-36404

- AMY38296

- 60839-51-2

- Q27258040

- 2-(4-chlorbenzoyl)benzoesyre

- AKOS000119017

- FT-0608605

- 1-carboxy-2-(4-chlorophenylcarbonyl)benzene

- 0-(p-chlorobenzoyl)benzoic acid

- SY007527

- NCGC00246436-01

- NIOSH/DG4976790

- DTXSID1058927

- 2-(p-chlorobenzoyl) benzoic acid

- BDBM50129030

- 2-(4-Chlorobenzoyl)benzoic acid, 98%

- AC1414

- MFCD00002474

- NSC-7825

- Benzoic acid, (4-chlorobenzoyl)-

- DG49767900

- EN300-19298

- 4-CHLOROBENZOPHENONE-2'-CARBOXYLIC ACID

- NSC7825

- SCHEMBL1247787

- 2-(4/'-Chlorobenzoyl)benzoic acid

- AI3-15224

- STK366819

- 2-(4-Chlorobenzoyl)benzoic acid (ACI)

- Benzoic acid, o-(p-chlorobenzoyl)- (6CI, 7CI, 8CI)

- 2-(4′-Chlorobenzoyl)benzoic acid

- 4-Chlorobenzophenone-2′-carboxylic acid

- 2-(4-Chlorobenzoyl)benzoic acid,99%

- AH-034/32851040

- NS00038980

- 2-(4-Chlorobenzoyl)benzoicAcid

-

- MDL: MFCD00002474

- Inchi: 1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)

- Chave InChI: YWECCEXWKFHHQJ-UHFFFAOYSA-N

- SMILES: O=C(C1C(C(C2C=CC(Cl)=CC=2)=O)=CC=CC=1)O

- BRN: 649894

Propriedades Computadas

- Massa Exacta: 260.02400

- Massa monoisotópica: 260.024

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 3

- Complexidade: 321

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.1

- Superfície polar topológica: 54.4

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: crystallization

- Densidade: 1.357

- Ponto de Fusão: 148.0 to 152.0 deg-C

- Ponto de ebulição: 470.8 °C at 760 mmHg

- Ponto de Flash: 238.5℃

- Índice de Refracção: 1.624

- PH: 3 (1g/l, H2O, 20℃)

- Solubilidade: 0.28g/l

- PSA: 54.37000

- LogP: 3.26920

- Solubilidade: Soluble in benzene, ether and ethanol.

2-(4’-Chlorobenzoyl)benzoic Acid Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S37/39

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Condição de armazenamento:Store at room temperature

- Frases de Risco:R36/37/38

2-(4’-Chlorobenzoyl)benzoic Acid Dados aduaneiros

- Dados aduaneiros:

China Customs Code:

2918300090Overview:

2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(4’-Chlorobenzoyl)benzoic Acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 215727-100g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 95% | 100g |

£25.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D387970-500g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 97% | 500g |

$200 | 2024-05-24 | |

| Chemenu | CM160640-1000g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 95+% | 1000g |

$153 | 2021-06-16 | |

| Apollo Scientific | OR5178-500g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 98+% | 500g |

£50.00 | 2025-02-20 | |

| TRC | C364555-10g |

2-(4’-Chlorobenzoyl)benzoic Acid |

85-56-3 | 10g |

$ 75.00 | 2023-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C134046-100g |

2-(4’-Chlorobenzoyl)benzoic Acid |

85-56-3 | ≥98.0%(GC) | 100g |

¥94.90 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044932-2.5kg |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 98% | 2.5kg |

¥1864 | 2023-04-13 | |

| Enamine | EN300-19298-0.5g |

2-(4-chlorobenzoyl)benzoic acid |

85-56-3 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| Fluorochem | 215727-25g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 95% | 25g |

£10.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1074-500g |

2-(4’-Chlorobenzoyl)benzoic Acid |

85-56-3 | 98.0%(GC&T) | 500g |

¥320.0 | 2022-05-30 |

2-(4’-Chlorobenzoyl)benzoic Acid Método de produção

Método de produção 1

Método de produção 2

1.2 Reagents: Hydrochloric acid Solvents: Water

Método de produção 3

Método de produção 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Método de produção 5

Método de produção 6

1.2 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; rt → 0 °C; 0 °C; 4 h, 0 °C

2.1 Reagents: tert-Butyl hydroperoxide , Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 5 h, 130 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C

Método de produção 7

Método de produção 8

Método de produção 9

Método de produção 10

Método de produção 11

1.2 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C

Método de produção 12

Método de produção 13

Método de produção 14

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Tetrahydrofuran , Water ; rt

Método de produção 15

Método de produção 16

1.2 Reagents: Water

2-(4’-Chlorobenzoyl)benzoic Acid Raw materials

- 2-(4-Chlorophenyl)-2-oxoacetic acid

- N-Methoxybenzamide

- 4-Chlorobenzaldehyde

- Lithium, [2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenyl]-

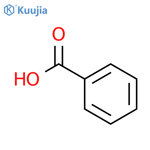

- Benzoic acid

- Methoxyamine hydrochloride

- 4-(4-Chlorophenyl)-1H-2,3-benzoxazin-1-one

- 1,2-Benzenedicarbonyldiazide

- 1(3H)-Isobenzofuranone, 3-chloro-3-(4-chlorophenyl)-

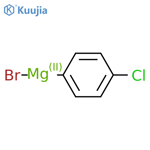

- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)

- 2-Ethoxycarbonylphenylzinc bromide 0.5 M in Tetrahydrofuran

- 2-(4-Chlorobenzoyl)benzoyl azide

2-(4’-Chlorobenzoyl)benzoic Acid Preparation Products

2-(4’-Chlorobenzoyl)benzoic Acid Literatura Relacionada

-

Karel ?koch,Petr Vosáhlo,Ivana Císa?ová,Petr ?těpni?ka Dalton Trans. 2020 49 1011

-

2. A one-step tannic acid coating to improve cell adhesion and proliferation on polydimethylsiloxaneXiaohui Lv,Linxiang Wang,Jingjing Fu,Yuan Li,Ling Yu New J. Chem. 2020 44 15140

-

K. Bowden,G. R. Taylor J. Chem. Soc. B 1971 145

-

K. Bowden,G. R. Taylor J. Chem. Soc. B 1971 145

-

5. An alternating copper(II) chain with bridging azide and oxamidate ligands: crystal structure and magnetic properties of [Cu2(dmaeoxd)(N3)2(H2O)2] and [{Cu2(dmaeoxd)(N3)2}N]{H2dmaeoxd =N,N′-bis[2-(dimethylamino)ethyl]oxamide}José Antonio Real,Rafael Ruiz,Juan Faus,Francese Lloret,Miguel Julve,Yves Journaux,Michèle Philoche-Levisalles,Claudette Bois J. Chem. Soc. Dalton Trans. 1994 3769

85-56-3 (2-(4’-Chlorobenzoyl)benzoic Acid) Produtos relacionados

- 519187-23-6(3-AZETIDINOL, 1-[3-(2-BENZO[B]THIEN-5-YLETHOXY)PROPYL]-)

- 1286711-42-9(4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide)

- 2228737-59-3(tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)

- 1609403-36-2(3-Ethyl-3-methylpiperidine hydrochloride)

- 887586-34-7(tert-butyl 2-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate)

- 2370-14-1(1-Octanol,2,2-dimethyl-)

- 851803-42-4(1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole)

- 1214330-46-7(2',4,5-Trifluorobiphenyl-3-ol)

- 1788849-60-4(1-(2-chlorophenyl)-3-[2-(3-chlorophenyl)-2-methoxypropyl]urea)

- 1368754-01-1(5-bromo-2-isopropylindoline)